![molecular formula C21H18N4O4S B2522451 N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1171350-49-4](/img/structure/B2522451.png)

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

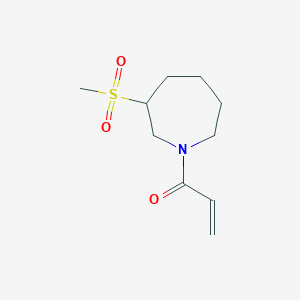

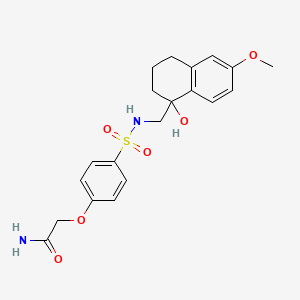

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurobiology of Mood and Anxiety Disorders

Research into compounds with structural similarities to tricyclic antidepressants, such as tianeptine, has shed light on the neurobiological underpinnings of mood, anxiety, and emotional disorders. These studies highlight the role of structural and functional plasticity in the brain regions that enable emotional learning, suggesting potential research applications for similar compounds in understanding and treating depressive disorders (McEwen & Olié, 2005).

Chemistry and Properties of Benzothiazoles

The chemistry of benzothiazoles and their complexes has been extensively reviewed, summarizing preparation procedures, properties, and applications in various fields. This includes their spectroscopic properties, structural insights, magnetic properties, biological, and electrochemical activities, suggesting a foundation for future research into analogous compounds for diverse scientific applications (Boča, Jameson, & Linert, 2011).

Antioxidant Activity and Redox Mediators

Studies on the antioxidant activity of compounds and the role of redox mediators highlight the importance of these substances in various fields, from food engineering to medicine. The detailed review of tests used to determine antioxidant activity and the implications for the scientific study of similar compounds offer insights into the potential research applications of new chemical entities in understanding and enhancing antioxidant mechanisms (Munteanu & Apetrei, 2021).

High Energy Density Materials

Research into high-nitrogen azine energetic materials underscores the potential of these compounds in creating high energy density materials for various applications. The synthesis, properties, and potential value of azine energetic compounds, including their applications in propellants and explosives, suggest a research avenue for the compound , considering its structural characteristics and potential energetic properties (Yongjin & Shuhong, 2019).

Future Directions

Thiazole derivatives have diverse biological activities and have been the focus of many research studies in recent years . They have potential applications in the development of new drugs with lesser side effects. Future research could focus on the design and development of different thiazole derivatives, their biological testing, and the exploration of their potential therapeutic applications .

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole could potentially influence its action in different environments .

Biochemical Analysis

Biochemical Properties

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins from arachidonic acid . The compound exhibits inhibitory effects on COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory prostaglandins . Additionally, it has been shown to interact with mitochondrial proteins such as Bcl-2 and Bax, influencing the balance between cell survival and apoptosis .

Cellular Effects

The effects of this compound on cellular processes are profound. It induces G2/M cell cycle arrest in cancer cell lines, such as Colo205, by significantly increasing the levels of the tumor suppressor protein p53 . This compound also alters the expression of key mitochondrial proteins, leading to apoptosis through the activation of caspases . Furthermore, it affects cell signaling pathways by modulating the activity of various kinases and transcription factors involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to the active sites of COX enzymes, inhibiting their catalytic activity and reducing the synthesis of prostaglandins . The compound also interacts with mitochondrial proteins, disrupting the balance between pro-apoptotic and anti-apoptotic factors, leading to the activation of the intrinsic apoptotic pathway . Additionally, it influences gene expression by modulating the activity of transcription factors such as NF-κB and AP-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates stability under standard storage conditions, but its activity may decrease over prolonged exposure to light and heat . Long-term studies have shown that it maintains its inhibitory effects on COX enzymes and pro-apoptotic activity in cell cultures for extended periods . Degradation products may form over time, potentially altering its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-cancer activities without significant toxicity . At higher doses, it may cause adverse effects such as gastrointestinal irritation and hepatotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while exceeding this threshold increases the risk of toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different pharmacological properties . The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and cellular signaling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is efficiently taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound accumulates in mitochondria, where it exerts its pro-apoptotic effects . Additionally, it may bind to plasma proteins, influencing its bioavailability and distribution in the body .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the mitochondria and the nucleus . Targeting signals and post-translational modifications direct the compound to these compartments, where it interacts with key biomolecules to exert its effects . In the mitochondria, it disrupts the balance of pro-apoptotic and anti-apoptotic proteins, while in the nucleus, it modulates the activity of transcription factors involved in gene expression .

Properties

IUPAC Name |

N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c1-12-9-19(23-20(26)17-11-28-15-5-3-4-6-16(15)29-17)25(24-12)21-22-14-8-7-13(27-2)10-18(14)30-21/h3-10,17H,11H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARJVPHYNCQYHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2COC3=CC=CC=C3O2)C4=NC5=C(S4)C=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2522369.png)

![N'-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2522372.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2522375.png)

![2-(3-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2522377.png)

![Ethyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522387.png)

![ethyl 3-({[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2522388.png)